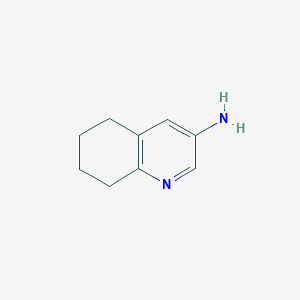

5,6,7,8-Tetrahydroquinolin-3-amine

Description

Properties

IUPAC Name |

5,6,7,8-tetrahydroquinolin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c10-8-5-7-3-1-2-4-9(7)11-6-8/h5-6H,1-4,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAUWAMCOBNCBCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=C(C=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90442975 | |

| Record name | 5,6,7,8-tetrahydroquinolin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90442975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151224-99-6 | |

| Record name | 5,6,7,8-tetrahydroquinolin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90442975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical Properties of 5,6,7,8-Tetrahydroquinolin-3-amine: A Technical Guide

Disclaimer: Publicly available experimental data on the physicochemical properties of 5,6,7,8-Tetrahydroquinolin-3-amine is limited. This guide provides a comprehensive overview of the properties of closely related isomers, namely 5,6,7,8-Tetrahydroquinolin-5-amine and 5,6,7,8-Tetrahydroquinolin-8-amine, as well as the parent compound, 5,6,7,8-Tetrahydroquinoline, to serve as a valuable reference for researchers, scientists, and drug development professionals.

Core Physicochemical Properties

The aminotetrahydroquinoline scaffold is a significant structural motif in medicinal chemistry, appearing in a variety of biologically active compounds.[1] The position of the amine group on the tetrahydroquinoline ring system can significantly influence its physicochemical properties and, consequently, its pharmacokinetic and pharmacodynamic profiles.

Data Presentation

The following table summarizes the available and predicted physicochemical data for 5,6,7,8-tetrahydroquinoline and its 5- and 8-amino derivatives. It is crucial to note that these values, particularly the predicted ones, should be used as estimations.

| Property | 5,6,7,8-Tetrahydroquinoline | 5,6,7,8-Tetrahydroquinolin-5-amine | 5,6,7,8-Tetrahydroquinolin-8-amine |

| Molecular Formula | C₉H₁₁N[2] | C₉H₁₂N₂[3][4] | C₉H₁₂N₂[5] |

| Molecular Weight | 133.19 g/mol [2] | 148.21 g/mol [4] | 148.208 g/mol [5] |

| CAS Number | 10500-57-9[2] | 71569-15-8[3][4] | 298181-83-6[5] |

| Boiling Point | Not Available | 259.1°C[3] | 277.3 ± 28.0 °C (Predicted)[6] |

| Density | Not Available | Not Available | 1.081 ± 0.06 g/cm³ (Predicted)[6] |

| pKa | Not Available | Not Available | 8.93 ± 0.20 (Predicted)[6] |

| LogP | 2.1[2] | Not Available | 2.118 (Predicted)[5] |

| Storage | Not Available | 2-8°C[3] | 2-8°C, under inert gas[6] |

Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties of novel compounds are crucial for reproducibility and data validation. Below are generalized methodologies for key experiments.

Determination of Melting Point

The melting point of a solid compound is a measure of its purity and can be determined using a capillary melting point apparatus.

Methodology:

-

A small, dry sample of the crystalline compound is packed into a thin-walled capillary tube.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady rate.

-

The temperature at which the substance starts to melt and the temperature at which it is completely molten are recorded as the melting range.

Determination of Boiling Point

The boiling point is determined for liquid compounds at a given pressure.

Methodology:

-

A small volume of the liquid is placed in a test tube with a boiling chip.

-

A thermometer is positioned with its bulb just above the liquid surface.

-

The test tube is heated gently.

-

The temperature at which the liquid boils and its vapor pressure equals the external pressure is recorded as the boiling point. For high-boiling liquids, vacuum distillation may be employed to determine the boiling point at reduced pressure.

Determination of Solubility

Solubility is typically determined in various solvents, including water and organic solvents, to assess the compound's polarity.

Methodology:

-

A small, accurately weighed amount of the compound is added to a known volume of the solvent at a specific temperature.

-

The mixture is stirred or agitated until equilibrium is reached.

-

The concentration of the dissolved compound is then determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

-

This process is repeated with increasing amounts of the compound until saturation is achieved.

Determination of pKa

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For an amine, the pKa of its conjugate acid is determined.

Methodology (Potentiometric Titration):

-

A solution of the amine of known concentration is prepared in a suitable solvent (e.g., water or a water-alcohol mixture).

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

-

The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

-

A titration curve of pH versus the volume of titrant added is plotted. The pH at the half-equivalence point corresponds to the pKa of the conjugate acid.

Determination of LogP

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is determined by its distribution between an aqueous and an immiscible organic phase.

Methodology (Shake-Flask Method):

-

A solution of the compound is prepared in a biphasic system of n-octanol and water.

-

The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases until equilibrium is reached.

-

The phases are separated, and the concentration of the compound in each phase is determined using an appropriate analytical technique.

-

The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Visualizations

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a general workflow for the experimental determination of the key physicochemical properties of a novel amine compound.

Caption: General workflow for the synthesis, purification, and physicochemical characterization of a chemical compound.

Biological Context and Signaling Pathways

While specific signaling pathways for this compound are not documented, the broader class of tetrahydroquinolines has been explored for various biological activities. For instance, derivatives of 5-amino-5,6,7,8-tetrahydroquinoline have been investigated as C5a receptor antagonists.[7] Additionally, chiral 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine based compounds have shown antiproliferative activity, affecting cell cycle phases and inducing mitochondrial membrane depolarization and cellular ROS production in cancer cells.[8] These findings suggest that the tetrahydroquinoline scaffold can be a valuable starting point for the design of novel therapeutic agents targeting a range of biological pathways. Further research into the specific biological effects of the 3-amino isomer is warranted.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. 5,6,7,8-Tetrahydroquinoline | C9H11N | CID 66335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5,6,7,8-Tetrahydroquinolin-5-amine [myskinrecipes.com]

- 4. 5-Amino-5,6,7,8-tetrahydroquinoline 97% | CAS: 71569-15-8 | AChemBlock [achemblock.com]

- 5. 5,6,7,8-Tetrahydroquinolin-8-amine|lookchem [lookchem.com]

- 6. 5,6,7,8-TETRAHYDROQUINOLIN-8-AMINE CAS#: 298181-83-6 [m.chemicalbook.com]

- 7. Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 5,6,7,8-Tetrahydroquinolin-3-amine: A Technical Overview

Disclaimer: Extensive searches for empirical spectroscopic data (NMR, IR, MS) for 5,6,7,8-Tetrahydroquinolin-3-amine did not yield specific experimental results for this compound. The following guide provides a detailed overview of the expected spectroscopic characteristics based on the analysis of the parent compound, 5,6,7,8-tetrahydroquinoline, and general principles of spectroscopy. It also includes generalized experimental protocols for acquiring such data. This document is intended to serve as a reference for researchers and scientists in the field of drug development and chemical analysis.

Predicted Spectroscopic Data

While specific data for this compound is not available, the data for the unsubstituted 5,6,7,8-tetrahydroquinoline can be used as a foundational reference. The introduction of an amine group at the C-3 position is expected to induce predictable shifts in the spectra.

Spectroscopic Data for 5,6,7,8-Tetrahydroquinoline (Reference Compound)

The following tables summarize the available spectroscopic data for 5,6,7,8-tetrahydroquinoline.

Table 1: NMR Spectroscopic Data for 5,6,7,8-Tetrahydroquinoline

| ¹H NMR | Chemical Shift (δ, ppm) | ¹³C NMR | Chemical Shift (δ, ppm) |

| H-2 | 8.2 | C-2 | 147.1 |

| H-3 | 7.0 | C-3 | 121.5 |

| H-4 | 7.3 | C-4 | 136.9 |

| H-5 | 2.9 | C-4a | 128.5 |

| H-6 | 1.9 | C-5 | 28.6 |

| H-7 | 1.8 | C-6 | 22.9 |

| H-8 | 2.8 | C-7 | 22.9 |

| C-8a | 155.0 |

Table 2: IR and Mass Spectrometry Data for 5,6,7,8-Tetrahydroquinoline

| Technique | Observed Values |

| IR (cm⁻¹) | 3400-3300 (N-H stretch, if present as impurity), 3100-3000 (aromatic C-H stretch), 2950-2850 (aliphatic C-H stretch), 1600-1450 (C=C and C=N stretch) |

| MS (m/z) | 133 (M+), 132, 118, 105 |

Expected Influence of the 3-Amino Group

The introduction of an amino (-NH₂) group at the C-3 position of the 5,6,7,8-tetrahydroquinoline core is expected to have the following effects on the spectroscopic data:

-

¹H NMR:

-

The protons on the aromatic ring (H-2 and H-4) will experience a significant upfield shift (to a lower ppm value) due to the electron-donating nature of the amino group.

-

A new broad signal corresponding to the -NH₂ protons will appear, typically in the range of 3-5 ppm. The exact chemical shift and appearance (broad or sharp) will depend on the solvent and concentration.

-

-

¹³C NMR:

-

The carbon atom directly attached to the amino group (C-3) will experience a significant downfield shift.

-

The ortho and para carbons (C-2, C-4, and C-4a) will experience an upfield shift.

-

-

IR Spectroscopy:

-

The appearance of two characteristic N-H stretching bands in the region of 3300-3500 cm⁻¹ for the primary amine.

-

An N-H bending vibration will be observed around 1600 cm⁻¹.

-

-

Mass Spectrometry:

-

The molecular ion peak (M+) will be observed at m/z 148, corresponding to the molecular weight of this compound (C₉H₁₂N₂).

-

Experimental Protocols

The following are generalized experimental protocols for obtaining high-quality spectroscopic data for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[1]

-

Ensure the sample is fully dissolved. If necessary, gently warm the vial or use sonication.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

The final sample height in the NMR tube should be approximately 4-5 cm.[1]

-

Cap the NMR tube securely.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.

-

Place the sample into the NMR probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.

-

Infrared (IR) Spectroscopy

For a solid sample, one of the following methods can be used:

-

KBr Pellet Method:

-

Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[2]

-

Place a portion of the powder into a pellet press and apply pressure to form a transparent or translucent pellet.

-

Place the pellet in the sample holder of the IR spectrometer and acquire the spectrum.

-

-

Thin Solid Film Method:

-

Dissolve a small amount of the solid sample in a volatile solvent (e.g., methylene chloride or acetone).[3]

-

Place a drop of the solution onto a salt plate (e.g., NaCl or KBr).[3]

-

Allow the solvent to evaporate completely, leaving a thin film of the solid on the plate.[3]

-

Mount the salt plate in the spectrometer and acquire the spectrum.

-

Mass Spectrometry (MS)

-

Sample Introduction and Ionization:

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Utilize an appropriate ionization technique. For a molecule like this compound, Electrospray Ionization (ESI) would be a suitable choice.

-

-

Mass Analysis and Detection:

-

The ionized molecules and their fragments are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).[4]

-

The detector records the abundance of each ion, generating a mass spectrum.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized chemical compound.

Caption: A flowchart illustrating the general workflow for compound characterization.

References

- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 2. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. Understanding Mass Spectrometry for Organic Compound Analysis - HSC Chemistry [hscprep.com.au]

The Enigmatic Biological Profile of 5,6,7,8-Tetrahydroquinolin-3-amine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 5,6,7,8-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. Among these, the 3-amino substituted analogs have emerged as a class of compounds with significant potential, demonstrating notable interactions with key neurological targets. This technical guide provides an in-depth overview of the current understanding of the biological activities of 5,6,7,8-tetrahydroquinolin-3-amine derivatives, focusing on their receptor binding profiles and potential therapeutic applications. The guide is intended to serve as a comprehensive resource, complete with quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows to facilitate further research and drug development in this promising area.

Receptor Binding Affinity: A Focus on Serotonin and Sigma Receptors

Research into the pharmacological profile of this compound derivatives has revealed a significant affinity for serotonin (5-HT) and sigma (σ) receptors, which are crucial targets in the central nervous system (CNS) implicated in a variety of physiological and pathological processes.

Quantitative Binding Data

A study systematically evaluating a series of 3-amino-tetrahydroquinoline derivatives has provided valuable quantitative data on their binding affinities (Ki) for several receptor subtypes. These findings are summarized in the table below, offering a clear comparison of the potency and selectivity of these compounds.

| Compound ID | 5-HT1A (Ki, nM) | 5-HT2B (Ki, nM) | 5-HT7 (Ki, nM) | σ1 (Ki, nM) | σ2 (Ki, nM) |

| 3c | 74 | - | - | - | - |

| 3f | - | Moderate Affinity | - | Moderate Affinity | - |

| 4d | - | - | - | Low Affinity | - |

| 4e | - | - | - | Low Affinity | - |

| 4f | - | - | - | Low Affinity | - |

| 4i | - | - | - | High Affinity | - |

| 4j | - | - | - | Potential Lead | - |

| 10d | - | - | - | Moderate Affinity | - |

| 11d | - | - | - | No Affinity | - |

| 11l | - | - | - | No Affinity | - |

| Note: "-" indicates data not reported or not significant. "Moderate Affinity" and "Low Affinity" are qualitative descriptions from the source. Compound 4j was highlighted as a potential lead for its σ1 affinity. |

Experimental Protocols: A Guide to Key Assays

To ensure the reproducibility and further exploration of the biological activities of these compounds, this section outlines the detailed methodologies for the key receptor binding assays.

Radioligand Binding Assay for Serotonin (5-HT) Receptors

This protocol describes a standard method for determining the binding affinity of test compounds to 5-HT receptors using a competitive radioligand binding assay.

Workflow for 5-HT Receptor Binding Assay

Caption: Workflow for a typical 5-HT receptor radioligand binding assay.

Materials:

-

Cell Lines: HEK293 or CHO cells stably expressing the human 5-HT receptor subtype of interest.

-

Radioligand: A tritiated ligand specific for the receptor subtype (e.g., [³H]ketanserin for 5-HT2A).

-

Test Compounds: this compound derivatives.

-

Buffers and Reagents: Tris-HCl buffer, MgCl₂, EDTA, and a suitable scintillation cocktail.

-

Equipment: Cell culture supplies, homogenizer, refrigerated centrifuge, 96-well filter plates, cell harvester, and a liquid scintillation counter.

Procedure:

-

Membrane Preparation:

-

Culture cells expressing the target 5-HT receptor to a high density.

-

Harvest and wash the cells in an appropriate buffer.

-

Lyse the cells via hypotonic shock and homogenize the cell suspension.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Wash the membrane pellet and resuspend it in a suitable buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Binding Assay:

-

In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand, and varying concentrations of the test compound.

-

To determine non-specific binding, a high concentration of a known non-labeled ligand is used in a separate set of wells.

-

Initiate the binding reaction by adding the prepared cell membranes to each well.

-

Incubate the plate at a specific temperature for a defined period to allow the binding to reach equilibrium.

-

-

Data Analysis:

-

Terminate the assay by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove any unbound radioligand.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki value (inhibition constant) using the Cheng-Prusoff equation.[1]

-

Radioligand Binding Assay for Sigma (σ) Receptors

This protocol outlines a standard procedure for assessing the binding affinity of compounds to σ1 and σ2 receptors.

Workflow for Sigma Receptor Binding Assay

Caption: General workflow for a sigma receptor radioligand binding assay.

Materials:

-

Tissue Source: Guinea pig brain for σ1 receptors or rat liver for σ2 receptors.[2][3]

-

Radioligands: --INVALID-LINK---pentazocine for σ1 receptors and [³H]DTG (1,3-di-o-tolyl-guanidine) for σ2 receptors.[2][3]

-

Non-specific Binding Agent: Haloperidol.

-

Buffers and Reagents: Tris-HCl buffer, sucrose solution, and scintillation cocktail.

-

Equipment: Homogenizer, refrigerated centrifuge, filter manifolds, and a liquid scintillation counter.

Procedure:

-

Tissue Preparation:

-

Dissect and homogenize the appropriate tissue in an ice-cold sucrose solution.

-

Centrifuge the homogenate to pellet the crude mitochondrial and synaptosomal fractions (P2 pellet).

-

Wash and resuspend the pellet in the assay buffer.

-

Determine the protein concentration.

-

-

Binding Assay:

-

The assay is performed in a similar manner to the 5-HT receptor binding assay, using the appropriate radioligand and tissue preparation.

-

For σ2 receptor binding assays using the non-selective ligand [³H]DTG, a masking agent (e.g., (+)-pentazocine) is often included to block the binding to σ1 receptors.[4]

-

-

Data Analysis:

-

The data analysis follows the same principles as described for the 5-HT receptor binding assay to determine IC50 and Ki values.

-

Potential Signaling Pathways and Future Directions

While the primary reported activity for this compound derivatives is their interaction with CNS receptors, the broader tetrahydroquinoline class of compounds has shown promise in other therapeutic areas, notably as anticancer agents. Several studies on other substituted tetrahydroquinolines have implicated the PI3K/AKT/mTOR signaling pathway in their mechanism of anticancer action.[5][6][7]

PI3K/AKT/mTOR Signaling Pathway

References

- 1. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. med.upenn.edu [med.upenn.edu]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features - PMC [pmc.ncbi.nlm.nih.gov]

5,6,7,8-Tetrahydroquinolin-3-amine: A Privileged Scaffold in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 5,6,7,8-tetrahydroquinoline core is a significant pharmacophore in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. The introduction of an amine group at the 3-position creates a versatile scaffold, 5,6,7,8-Tetrahydroquinolin-3-amine, offering multiple points for chemical modification and the potential to interact with various biological targets. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this scaffold and its analogs, with a focus on quantitative data, experimental protocols, and relevant signaling pathways.

Synthesis of the Tetrahydroquinoline Core

The synthesis of the tetrahydroquinoline skeleton can be achieved through several methodologies. A common approach involves the condensation of benzoylpropanamides with cyclohexanone in the presence of an acid catalyst like TsOH and a dehydrating agent such as anhydrous MgSO4.[1] Another facile method for synthesizing a related 2-amino-tetrahydroquinoline-3-carbonitrile involves the treatment of cyclohexanone with 2-benzylidenemalononitrile in the presence of ammonium acetate.[2] While specific synthetic routes directly yielding this compound are not extensively detailed in the reviewed literature, modifications of existing methods for substituted tetrahydroquinolines present a viable path for its synthesis and subsequent derivatization.

Therapeutic Potential and Biological Activities

Derivatives of the tetrahydroquinoline scaffold have demonstrated significant potential in several therapeutic areas, including oncology, neurodegenerative diseases, and inflammatory disorders. The diverse biological activities are often attributed to the scaffold's ability to interact with key enzymes and receptors.

Anticancer Activity

Numerous studies have highlighted the antiproliferative effects of tetrahydroquinoline derivatives against various cancer cell lines. These compounds have been shown to induce apoptosis and cell cycle arrest, often through the modulation of critical signaling pathways.

One study reported that 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one, a derivative with substitution at the 3-position, exhibited potent cytotoxicity against colon (HCT-116) and lung (A549) cancer cell lines.[1] This compound was found to induce cell cycle arrest at the G2/M phase and trigger apoptosis through both intrinsic and extrinsic pathways.[1] Another investigation into morpholine-substituted tetrahydroquinoline derivatives identified them as potential mTOR inhibitors, with one compound showing an exceptionally low IC50 value of 0.033 µM against the A549 lung cancer cell line.[3]

Derivatives of the related tetrahydroisoquinoline scaffold have also been investigated as inhibitors of Dihydrofolate Reductase (DHFR) and Cyclin-Dependent Kinase 2 (CDK2), both of which are important targets in cancer therapy.[4]

Table 1: Anticancer Activity of Selected Tetrahydroquinoline Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one (4a) | HCT-116 | ~13 | [1] |

| Compound 5 (a derivative of 4a) | HCT-116 | ~13 | [1] |

| Compound 6 (a derivative of 4a) | HCT-116 | ~13 | [1] |

| Morpholine-substituted THQ (10e) | A-549 | 0.033 | [3] |

| Morpholine-substituted THQ (10h) | MCF-7 | 0.087 | [3] |

| Morpholine-substituted THQ (10d) | A-549 | 0.062 | [3] |

| Morpholine-substituted THQ (10d) | MCF-7 | 0.58 | [3] |

| Morpholine-substituted THQ (10d) | MDA-MB-231 | 1.003 | [3] |

| 2-phenylquinoline derivative (13) | HeLa | 8.3 | [5] |

| 4-acetamido-2-methyl-THQ (18) | HeLa | 13.15 | [5] |

| 2-(3,4-methylenedioxyphenyl)quinoline (12) | PC3 | 31.37 | [5] |

| 2-(3,4-methylenedioxyphenyl)quinoline (11) | PC3 | 34.34 | [5] |

| Tetrahydroquinoline derivative (2) | MDA-MB-231 | 25 | [6] |

| Tetrahydroquinoline derivative (2) | MCF-7 | 50 | [6] |

Neuroprotective Effects

The tetrahydroquinoline scaffold is also a promising platform for the development of agents targeting neurodegenerative diseases like Alzheimer's and Parkinson's. Their neuroprotective effects are often linked to their antioxidant and anti-inflammatory properties, as well as their ability to modulate key signaling pathways involved in neuronal survival.

For instance, certain quinoline derivatives have been shown to exert neuroprotective effects by mitigating oxidative stress and inflammation.[7] A study on jatrorrhizine, a tetrahydroisoquinoline derivative with an amino group at the 3-position, demonstrated potent inhibition of cholinesterase with an IC50 of 0.301 µM, suggesting its potential in Alzheimer's disease therapy.[8] Furthermore, a series of 5-amino-5,6,7,8-tetrahydroquinolinones were designed as acetylcholinesterase inhibitors, showing in vitro and in vivo efficacy.[9]

Signaling Pathways

The biological effects of tetrahydroquinoline derivatives are mediated through their interaction with various intracellular signaling pathways. A key pathway implicated in the anticancer activity of some derivatives is the PI3K/AKT/mTOR pathway, which is crucial for cell growth and survival.[10]

Experimental Protocols

This section provides an overview of key experimental methodologies cited in the evaluation of tetrahydroquinoline derivatives.

Synthesis of 3-(1-Naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one (4a)[1]

-

Synthesis of Benzoylpropanamides (3a-e): Benzyl-type derivatives of ethyl benzoylacetate (2a-e) are subjected to ammonolysis in a 24% ammonia water solution.

-

Condensation: The resulting benzoylpropanamides (3a-e) are condensed with cyclohexanone.

-

Reaction Conditions: The condensation is carried out in the presence of TsOH (p-toluenesulfonic acid) and anhydrous MgSO4.

-

Purification: The desirable 3-substituted-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-ones (4a-e) are obtained after purification.

Cell Viability (MTT) Assay[1][3]

-

Cell Seeding: Cancer cells (e.g., A549, HCT-116, MCF-7) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the tetrahydroquinoline derivatives for a specified period (e.g., 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: The concentration of the compound that inhibits 50% of cell growth (IC50) is calculated from the dose-response curve.

Cell Cycle Analysis[1]

-

Cell Treatment: Cancer cells are incubated with the test compounds at their IC50 concentrations for various time points (e.g., 24, 48, 72 hours).

-

Cell Harvesting and Fixation: Cells are collected, washed, and fixed in ice-cold 75% ethanol overnight at -20°C.

-

Staining: Fixed cells are stained with a solution containing propidium iodide (a fluorescent DNA intercalator) and RNase A (to remove RNA).

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

-

Data Analysis: The percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) is determined based on the fluorescence intensity.

Conclusion and Future Directions

The 5,6,7,8-tetrahydroquinoline scaffold and its derivatives represent a promising area of research in medicinal chemistry. The available data, primarily on analogs with substitutions at various positions, demonstrate significant potential in oncology and neurodegenerative diseases. However, a notable gap exists in the literature specifically concerning the this compound core. Future research should focus on the targeted synthesis and biological evaluation of 3-amino derivatives to fully elucidate the structure-activity relationships and therapeutic potential of this specific scaffold. The development of detailed synthetic protocols and the exploration of a wider range of biological targets will be crucial in advancing these compounds towards clinical applications.

References

- 1. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Facile Synthesis of 5, 6, 7, 8-Tetrahydropyrimido [4, 5-b]-quinoline Derivatives - ProQuest [proquest.com]

- 3. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis [mdpi.com]

- 4. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Synthesis and In Vitro Evaluation of Tetrahydroquinoline Derivatives as Antiproliferative Compounds of Breast Cancer via Targeting the GPER - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. A comprehensive review on the progress and challenges of tetrahydroisoquinoline derivatives as a promising therapeutic agent to treat Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and evaluation of 5-amino-5,6,7,8-tetrahydroquinolinones as potential agents for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Potential Therapeutic Targets for 5,6,7,8-Tetrahydroquinolin-3-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6,7,8-Tetrahydroquinolin-3-amine and its derivatives represent a class of compounds with significant potential in drug discovery. The tetrahydroquinoline scaffold is a "privileged" structure, meaning it is capable of binding to a variety of biological targets. This guide provides an in-depth overview of the identified therapeutic targets for 3-amino substituted tetrahydroquinolines, focusing on their interactions with serotonin and sigma receptors. The information presented herein is intended to facilitate further research and development of this promising compound class.

Potential Therapeutic Targets

Recent studies have identified that the 3-amino-tetrahydroquinoline scaffold exhibits significant affinity and selectivity for several key receptors implicated in a range of neurological and psychiatric disorders. These findings open avenues for the development of novel therapeutics. The primary targets identified are the serotonin 5-HT2B and 5-HT7 receptors, and the sigma-1 (σ1) receptor.[1][2]

-

Serotonin 5-HT2B Receptor: This G protein-coupled receptor (GPCR) is involved in various physiological processes, including cardiovascular function and mood regulation.[3][4] Antagonists of the 5-HT2B receptor are of interest for treating conditions such as valvular heart disease induced by certain drugs.[1]

-

Serotonin 5-HT7 Receptor: The 5-HT7 receptor, another GPCR, is implicated in the regulation of circadian rhythms, sleep, learning, memory, and mood.[5][6] Its modulation is a promising strategy for the treatment of depression and cognitive disorders.[6]

-

Sigma-1 (σ1) Receptor: The σ1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum.[7][8] It plays a crucial role in modulating calcium signaling and cellular stress responses.[7][8] Ligands of the σ1 receptor are being investigated for their neuroprotective properties and potential in treating neurodegenerative diseases, pain, and depression.[7]

Quantitative Data: Binding Affinities

The following table summarizes the binding affinities (Ki) of a representative 3-amino-5,6,7,8-tetrahydroquinoline derivative and related compounds for the identified therapeutic targets. The data is extracted from a broad screening of heterocyclic phenethylamine derivatives.[1]

| Compound ID | Scaffold | Target Receptor | Ki (nM) |

| 3c | Tetrahydroquinoline | 5-HT1A | 74 |

| 3a | Tetralin | 5-HT2B | 180 |

| 3a | Tetralin | σ1 | 190 |

| 3b | Chromane | 5-HT2B | 160 |

| 3f | Chromane | σ1 | 16 |

| 3g | Chromane | 5-HT2B | 3.5 |

| 4c | Tetrahydroquinoline (pyrrolidine derivative) | 5-HT7 | 6.3 |

Note: Compound 3c is a primary amine derivative of the 5,6,7,8-tetrahydroquinoline scaffold. The data indicates that this structural class has the potential for high affinity and selectivity for the identified targets with further chemical modification.[1]

Signaling Pathways

The therapeutic effects of targeting the 5-HT2B, 5-HT7, and σ1 receptors are mediated through distinct intracellular signaling cascades.

Caption: 5-HT2B receptor signaling pathway.

References

- 1. 3-Amino-chromanes and Tetrahydroquinolines as Selective 5-HT2B, 5-HT7, or σ1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-Amino-chromanes and Tetrahydroquinolines as Selective 5-HT2B, 5-HT7, or σ1 Receptor Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Signaling snapshots of 5-HT2B serotonin receptor activated by the prototypical psychedelic LSD - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. 5-HT7 receptor - Wikipedia [en.wikipedia.org]

- 6. Cellular mechanisms of the 5-HT7 receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sigma-1 receptor - Wikipedia [en.wikipedia.org]

In Silico Screening of 5,6,7,8-Tetrahydroquinolin-3-amine Analogs: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 5,6,7,8-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Analogs of 5,6,7,8-tetrahydroquinolin-3-amine, in particular, have garnered significant interest for their potential to modulate a variety of biological targets implicated in diseases ranging from cancer to neurodegenerative disorders. This technical guide provides a comprehensive overview of the in silico screening workflow for this class of compounds, detailing computational and experimental methodologies and presenting key data to facilitate further drug discovery efforts.

Introduction to 5,6,7,8-Tetrahydroquinoline Analogs

The tetrahydroquinoline (THQ) core is a versatile scaffold that has been explored for a wide range of therapeutic applications.[1] Modifications at the 3-amine position, along with substitutions on the saturated and aromatic rings, allow for the fine-tuning of physicochemical properties and target-specific interactions. In silico screening techniques have become indispensable tools for rapidly exploring the vast chemical space of THQ analogs, enabling the identification of promising lead compounds for further development.

Key Biological Targets

In silico and subsequent in vitro studies have identified several key protein targets for 5,6,7,8-tetrahydroquinoline analogs. These targets are often implicated in critical cellular signaling pathways, making them attractive for therapeutic intervention.

-

mTOR (Mammalian Target of Rapamycin): A crucial kinase that regulates cell growth, proliferation, and survival. Inhibition of the PI3K/AKT/mTOR pathway is a key strategy in cancer therapy.[2] Tetrahydroquinoline derivatives have been designed and evaluated as potent mTOR inhibitors.[3][4]

-

LSD1 (Lysine-Specific Demethylase 1): A histone-modifying enzyme that is overexpressed in many cancers, making it a significant target for anticancer drug development.[5][6]

-

PKM2 (Pyruvate Kinase M2): An enzyme involved in cancer cell metabolism. Activators of PKM2 are being investigated as potential anti-tumor agents.[7]

-

Acetylcholinesterase (AChE): An enzyme that breaks down the neurotransmitter acetylcholine. Inhibitors of AChE are used in the treatment of Alzheimer's disease.[8]

-

P-glycoprotein (P-gp): A transmembrane efflux pump that contributes to multidrug resistance (MDR) in cancer cells by actively transporting a wide range of anticancer drugs out of the cell.[9]

-

DHFR (Dihydrofolate Reductase) and CDK2 (Cyclin-Dependent Kinase 2): DHFR is a target for antifolate drugs used in cancer and infectious diseases, while CDK2 is a key regulator of the cell cycle and a target for cancer therapy.[10]

In Silico Screening Workflow

A typical in silico screening campaign for this compound analogs involves a multi-step computational approach designed to identify compounds with a high probability of biological activity against a specific target.

Caption: A generalized workflow for the in silico screening of novel compounds.

Methodologies

a) Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[11] It is widely used to screen large libraries of compounds against a protein target.

b) Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) that a molecule must possess to be active at a specific receptor. These models can be used to rapidly screen large databases for compounds that match the pharmacophoric features.[7][12]

c) Molecular Dynamics (MD) Simulations: MD simulations are used to study the physical movements of atoms and molecules over time. In drug discovery, they are employed to assess the stability of ligand-protein complexes predicted by molecular docking and to gain insights into the dynamics of their interactions.[3][4]

d) 3D-Quantitative Structure-Activity Relationship (3D-QSAR): 3D-QSAR models correlate the biological activity of a set of compounds with their three-dimensional properties. These models can be used to predict the activity of novel compounds and to guide lead optimization.[5][6]

e) ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are crucial for the success of a drug candidate. In silico models are used to predict these properties early in the drug discovery process to filter out compounds with unfavorable profiles.[5][13][14]

Experimental Protocols

The in silico predictions are validated through a series of in vitro experiments.

a) Synthesis of Tetrahydroquinoline Analogs: The synthesis of 5,6,7,8-tetrahydroquinoline derivatives often involves multi-step reactions. For instance, a one-pot synthesis of 2-amino-4-(substituted phenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile derivatives can be achieved using aromatic aldehydes.[11] Other approaches involve the Povarov reaction for expanding the tetrahydroquinoline pharmacophore.[1]

b) In Vitro Cytotoxicity Assays: The anticancer activity of the synthesized compounds is typically evaluated using cytotoxicity assays against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of a compound.

c) Enzyme Inhibition Assays: For compounds targeting specific enzymes like mTOR, LSD1, or AChE, enzyme inhibition assays are performed to determine their inhibitory potency (e.g., IC50 or Ki values).

d) Flow Cytometry Analysis: This technique can be used to study the effects of compounds on the cell cycle and to detect apoptosis (programmed cell death).[10]

Quantitative Data Summary

The following tables summarize some of the reported biological activities of 5,6,7,8-tetrahydroquinoline analogs.

Table 1: Anticancer Activity of Tetrahydroquinoline Analogs

| Compound | Target | Cell Line | IC50 (µM) | Reference |

| 10e | mTOR | A549 (Lung Cancer) | 0.033 | [3][4] |

| Compound 8 | PKM2 | A549 (Lung Cancer) | Potent inhibitory effect | [7] |

| 18x | LSD1 | - | 0.54 | [5] |

| SF8 | - | Hep-2C | 11.9 | [15] |

| 7e | CDK2 | A549 (Lung Cancer) | 0.155 | [10] |

| 8d | DHFR | MCF7 (Breast Cancer) | 0.170 | [10] |

Table 2: Enzyme Inhibition by Tetrahydroquinoline Analogs

| Compound | Target Enzyme | IC50 (µM) | Reference |

| 18x | LSD1 | 0.54 | [5] |

| 7e | CDK2 | 0.149 | [10] |

| 8d | DHFR | 0.199 | [10] |

Signaling Pathways

The biological activity of this compound analogs is often linked to their modulation of key cellular signaling pathways.

Caption: Inhibition of the mTOR signaling pathway by tetrahydroquinoline analogs.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutics. The integration of in silico screening methods with traditional medicinal chemistry and biological evaluation provides a powerful paradigm for accelerating the discovery of potent and selective modulators of various disease-related targets. This guide has outlined the key computational and experimental strategies employed in the investigation of these compounds, offering a framework for future research in this exciting area of drug discovery.

References

- 1. Expanding the tetrahydroquinoline pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. mdpi.com [mdpi.com]

- 4. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design Two Novel Tetrahydroquinoline Derivatives against Anticancer Target LSD1 with 3D-QSAR Model and Molecular Simulation [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. dovepress.com [dovepress.com]

- 8. Synthesis and evaluation of 5-amino-5,6,7,8-tetrahydroquinolinones as potential agents for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Tetrahydroquinolinone derivatives as potent P-glycoprotein inhibitors: design, synthesis, biological evaluation and molecular docking analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benthamdirect.com [benthamdirect.com]

- 12. researchgate.net [researchgate.net]

- 13. Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

Navigating the Physicochemical Landscape of 5,6,7,8-Tetrahydroquinolin-3-amine: A Technical Guide to Solubility and Stability

For Immediate Release

This technical guide offers a comprehensive overview of the critical physicochemical properties of 5,6,7,8-Tetrahydroquinolin-3-amine, a key intermediate in pharmaceutical development. Tailored for researchers, scientists, and drug development professionals, this document provides an in-depth analysis of the compound's solubility and stability, supported by detailed experimental protocols and data presentation. Understanding these characteristics is paramount for advancing drug discovery and formulation efforts.

Core Physicochemical Properties

A foundational understanding of a compound's physicochemical properties is essential for predicting its behavior in various environments. While specific experimental data for this compound is not extensively available in public literature, we can infer likely characteristics based on the behavior of the parent molecule, 5,6,7,8-Tetrahydroquinoline, and related amino-substituted analogues.

| Property | Value (Predicted/Inferred) | Source/Rationale |

| Molecular Formula | C₉H₁₂N₂ | - |

| Molecular Weight | 148.21 g/mol | - |

| pKa | 6.30 ± 0.20 (for the quinoline nitrogen) | Predicted for 5,6,7,8-Tetrahydroquinoline. The amine at position 3 will also have a distinct pKa.[1] |

| LogP | 2.11800 (for 8-amino isomer) | As a proxy, this suggests moderate lipophilicity.[2] |

| Appearance | Likely a solid at room temperature | Based on related amino-tetrahydroquinolines.[3] |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. The amine functionality and the tetrahydroquinoline scaffold suggest that the solubility of this compound will be pH-dependent.

Predicted Aqueous Solubility

Given the presence of two basic nitrogen atoms (the quinoline nitrogen and the 3-amino group), the aqueous solubility is expected to be significantly higher at acidic pH due to the formation of soluble hydrochloride salts. As the pH increases towards the pKa values of the compound, the free base will predominate, likely leading to a decrease in aqueous solubility.

Solubility in Organic Solvents

Based on its predicted moderate lipophilicity, this compound is expected to exhibit good solubility in polar organic solvents such as methanol, ethanol, and DMSO, and slight solubility in less polar solvents like chloroform.[1]

Stability Assessment

Ensuring the stability of a drug candidate throughout its lifecycle is a cornerstone of pharmaceutical development. The stability of this compound should be evaluated under various stress conditions to identify potential degradation pathways and to establish appropriate storage and handling procedures.

Potential Degradation Pathways

The primary degradation risks for amino-tetrahydroquinolines are oxidation and photolysis.[4] The amine functional group is susceptible to oxidation, a process that can be accelerated by exposure to air, light, and certain metal ions.[4] The tetrahydroquinoline ring system itself may also be sensitive to light, potentially leading to photodegradation.[4]

| Stress Condition | Potential Degradation Pathway |

| Oxidative | Oxidation of the amine group, potentially leading to the formation of nitroso or nitro derivatives, or ring-opened products. |

| Photolytic | Photodegradation of the tetrahydroquinoline ring system. |

| Hydrolytic | Generally stable to hydrolysis, though amine salts can be susceptible under certain conditions.[3] |

| Thermal | Degradation at elevated temperatures, the specifics of which would require experimental determination. |

For long-term storage, it is recommended to keep the compound in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative and photodegradation.[4][5] Stock solutions should be stored at low temperatures (-20°C to -80°C) and single-use aliquots are advisable to prevent degradation from repeated freeze-thaw cycles.[4]

Experimental Protocols

To provide actionable guidance for researchers, the following sections detail standardized methodologies for assessing the solubility and stability of compounds like this compound.

Aqueous Solubility Determination (Equilibrium Method)

This protocol outlines the shake-flask method, a gold standard for determining equilibrium solubility.

Caption: Workflow for Equilibrium Solubility Determination.

Forced Degradation Study for Stability Assessment

Forced degradation studies are essential for identifying potential degradation products and pathways.

Caption: Workflow for a Forced Degradation Study.

Conclusion

While specific, publicly available data for this compound is limited, this guide provides a robust framework for understanding its likely solubility and stability characteristics based on the behavior of analogous compounds. The provided experimental protocols offer a clear path for researchers to generate the necessary data to support drug development efforts. Careful consideration of the pH-dependent solubility and potential for oxidative and photolytic degradation will be crucial for the successful formulation and advancement of this promising pharmaceutical intermediate.

References

Conformational Landscape of 5,6,7,8-Tetrahydroquinolin-3-amine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive conformational analysis of 5,6,7,8-Tetrahydroquinolin-3-amine, a heterocyclic amine of significant interest in medicinal chemistry. Leveraging data from analogous structures, this document elucidates the preferred conformational states of the molecule, details the experimental and computational methodologies for such analyses, and explores its potential interactions with key biological signaling pathways. This guide is intended to serve as a foundational resource for researchers engaged in the design and development of novel therapeutics targeting pathways modulated by tetrahydroquinoline scaffolds.

Introduction

The 5,6,7,8-tetrahydroquinoline scaffold is a privileged structure in drug discovery, forming the core of numerous biologically active compounds. The conformational flexibility of the saturated cyclohexene ring fused to the pyridine ring plays a critical role in defining the molecule's three-dimensional shape, which in turn governs its interaction with biological targets. This compound, with its amino substitution, presents a key pharmacophore for potential hydrogen bonding and other non-covalent interactions within a receptor binding pocket. A thorough understanding of its conformational preferences is therefore paramount for structure-based drug design and the rationalization of structure-activity relationships (SAR).

This guide will explore the conformational landscape of this compound through an analysis of experimental data from closely related analogs and the application of computational modeling techniques. Furthermore, we will discuss its potential relevance to the mTOR and C5a receptor signaling pathways, for which some tetrahydroquinoline derivatives have shown activity.

Conformational Analysis of the Tetrahydroquinoline Core

The partially saturated six-membered ring in the 5,6,7,8-tetrahydroquinoline system is not planar and, to minimize steric and torsional strain, adopts puckered conformations. The two most common low-energy conformations for such cyclohexene-like rings are the sofa (or envelope) and the half-chair (or twist-boat) conformations.

In a study of 5,6,7,8-tetrahydroquinolin-8-one, X-ray crystallography revealed that the partially saturated cyclohexene ring adopts a sofa conformation .[1] In this conformation, five of the six atoms of the saturated ring are approximately coplanar, while one atom is out of the plane. This finding provides a strong indication of a likely low-energy conformation for the tetrahydroquinoline core.

Computational studies on tetralin, the carbocyclic analog of tetrahydroquinoline, and its derivatives have also shown that twisted (half-chair) and bent (sofa) conformations are the most stable.[2][3] The relative energies of these conformers can be influenced by the nature and position of substituents.

For this compound, the amino group is on the aromatic pyridine ring and is therefore unlikely to significantly alter the conformational preference of the distal saturated ring. Thus, it is highly probable that this compound exists as a dynamic equilibrium of sofa and half-chair conformers, with a low energy barrier between them.

Table 1: Predicted Conformational Data for this compound (based on analogs)

| Parameter | Predicted Value/Conformation | Basis of Prediction |

| Saturated Ring Conformation | Sofa and Half-chair | X-ray data of 5,6,7,8-tetrahydroquinolin-8-one[1] and computational studies on tetralin derivatives.[2][3] |

| Major Conformer | Likely a rapid equilibrium between sofa and half-chair | Low energy barrier between conformers in similar systems. |

| Position of Amino Group | Planar with the pyridine ring | Aromatic substitution. |

Experimental Protocols for Conformational Analysis

The conformational analysis of novel compounds like this compound relies on a combination of spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution.[4] For this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments would be employed.

Experimental Workflow for NMR Conformational Analysis

Caption: Workflow for NMR-based conformational analysis.

Detailed Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., chloroform-d, DMSO-d6) to a concentration of ~10-20 mM.

-

1D NMR Spectra: Acquire ¹H and ¹³C NMR spectra to assign all proton and carbon signals.

-

2D NMR Spectra:

-

COSY (Correlation Spectroscopy): To establish proton-proton scalar couplings within the molecule, which helps in assigning adjacent protons in the saturated ring.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, aiding in the assignment of quaternary carbons and confirming the overall structure.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These are crucial for conformational analysis as they detect through-space proximity of protons. Cross-peaks in a NOESY/ROESY spectrum indicate that two protons are close in space (< 5 Å), providing information about the relative orientation of substituents and the puckering of the saturated ring.[5]

-

-

Data Analysis:

-

Coupling Constants (³JHH): The magnitude of the vicinal proton-proton coupling constants in the saturated ring can be used with the Karplus equation to estimate dihedral angles, which in turn helps to define the ring conformation.

-

NOE Intensities: The intensities of NOE cross-peaks are proportional to the inverse sixth power of the distance between the protons. By analyzing these intensities, a set of distance restraints can be generated to build a 3D model of the predominant solution-state conformation.

-

Single-Crystal X-ray Crystallography

X-ray crystallography provides the most definitive information about the solid-state conformation of a molecule.[6][7]

Experimental Workflow for X-ray Crystallography

References

- 1. journals.iucr.org [journals.iucr.org]

- 2. books.rsc.org [books.rsc.org]

- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 4. auremn.org.br [auremn.org.br]

- 5. Nuclear magnetic resonance free ligand conformations and atomic resolution dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 7. azolifesciences.com [azolifesciences.com]

Methodological & Application

Application Notes and Protocols: 5,6,7,8-Tetrahydroquinolin-3-amine in the Povarov Reaction

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Povarov reaction is a powerful multicomponent reaction for the synthesis of tetrahydroquinoline and quinoline derivatives, which are key structural motifs in numerous biologically active compounds and pharmaceuticals.[1][2][3] This formal aza-Diels-Alder reaction typically involves the condensation of an aromatic amine, an aldehyde, and an activated alkene, often catalyzed by a Lewis or Brønsted acid.[3][4] The use of structurally diverse amines, such as 5,6,7,8-tetrahydroquinolin-3-amine, offers a pathway to novel polycyclic nitrogen-containing heterocycles. These fused ring systems are of significant interest in drug discovery due to their rigid conformations and potential for unique interactions with biological targets.

This document provides detailed application notes and a generalized protocol for the utilization of this compound in a three-component Povarov reaction for the synthesis of novel fused polycyclic quinoline derivatives.

Reaction Principle and Mechanism

The three-component Povarov reaction commences with the in situ formation of an imine from the reaction of this compound and an aldehyde.[1] The subsequent steps are subject to the specific catalyst and reactants used but generally follow a stepwise mechanism involving a Mannich-type addition followed by an intramolecular Friedel-Crafts cyclization, rather than a concerted [4+2] cycloaddition.[5][6] A Lewis acid catalyst is typically employed to activate the imine towards nucleophilic attack by the alkene.[7][8]

Applications in Medicinal Chemistry

The tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. By incorporating the this compound core, novel polycyclic compounds with potential therapeutic applications can be accessed. The resulting fused heterocyclic systems can be further functionalized to explore structure-activity relationships (SAR) in various drug discovery programs, including but not limited to anticancer, antibacterial, and antiviral research.

Data Presentation: Representative Quantitative Data

The following tables summarize typical quantitative data for the three-component Povarov reaction using an aromatic amine analogous to this compound with various aldehydes and alkenes. These values are representative and may vary based on the specific substrates and reaction conditions.

Table 1: Effect of Lewis Acid Catalyst on Reaction Yield

| Entry | Lewis Acid (20 mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Sc(OTf)₃ | Acetonitrile | 25 | 12 | 85 |

| 2 | Yb(OTf)₃ | Dichloromethane | 25 | 18 | 78 |

| 3 | InCl₃ | Acetonitrile | 25 | 12 | 92 |

| 4 | BF₃·OEt₂ | Dichloromethane | 0 to 25 | 24 | 75 |

| 5 | No Catalyst | Acetonitrile | 25 | 48 | <5 |

Table 2: Substrate Scope - Variation of Aldehyde and Alkene

| Entry | Aldehyde | Alkene | Product Diastereomeric Ratio (endo/exo) | Yield (%) |

| 1 | Benzaldehyde | Ethyl vinyl ether | >95:5 | 90 |

| 2 | 4-Chlorobenzaldehyde | Dihydropyran | >95:5 | 88 |

| 3 | 4-Methoxybenzaldehyde | N-Vinylpyrrolidinone | 90:10 | 82 |

| 4 | Furfural | Cyclopentadiene | 85:15 | 75 |

| 5 | Isovaleraldehyde | Ethyl vinyl ether | >95:5 | 65 |

Experimental Protocols

General Protocol for the Three-Component Povarov Reaction using this compound:

Materials:

-

This compound

-

Aldehyde (e.g., benzaldehyde)

-

Alkene (e.g., ethyl vinyl ether)

-

Lewis acid catalyst (e.g., Indium(III) chloride, InCl₃)

-

Anhydrous solvent (e.g., acetonitrile)

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

-

Standard work-up and purification reagents and equipment (e.g., saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate, silica gel for column chromatography).

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv).

-

Dissolve the amine in anhydrous acetonitrile (5 mL).

-

Add the aldehyde (1.0 mmol, 1.0 equiv) to the solution and stir the mixture at room temperature for 30 minutes to facilitate imine formation.

-

Add the Lewis acid catalyst (e.g., InCl₃, 0.2 mmol, 20 mol%) to the reaction mixture and stir for an additional 10 minutes.

-

Add the alkene (1.2 mmol, 1.2 equiv) dropwise to the mixture.

-

Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired fused polycyclic quinoline derivative.

Characterization:

The structure and purity of the final product should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The diastereoselectivity can be determined by ¹H NMR analysis of the crude reaction mixture.

Visualizations

Caption: General mechanism of the Lewis acid-catalyzed three-component Povarov reaction.

Caption: Experimental workflow for the synthesis of fused polycyclic quinolines via the Povarov reaction.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Povarov reaction - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. Mechanistic insights on the Lewis acid-catalyzed three-component cationic Povarov reaction: synthesis of N-propargyl 1,2,3,4-tetrahydroquinolines - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Derivatization of 5,6,7,8-Tetrahydroquinolin-3-amine for Anticancer Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer properties. The partially saturated 5,6,7,8-tetrahydroquinoline core offers a three-dimensional structure that can allow for improved binding to biological targets compared to its flat aromatic counterpart. Specifically, derivatization of the 3-amino group of the 5,6,7,8-tetrahydroquinoline scaffold presents a promising avenue for the development of novel anticancer agents. This document provides detailed application notes on the rationale for this approach, protocols for the synthesis of the core scaffold and its derivatives, and methodologies for evaluating their anticancer activity.

Rationale for Derivatization

The amino group at the 3-position of the 5,6,7,8-tetrahydroquinoline ring serves as a versatile handle for a variety of chemical modifications. By introducing different functional groups, it is possible to modulate the physicochemical properties of the molecule, such as its lipophilicity, hydrogen bonding capacity, and overall shape. These modifications can lead to enhanced binding affinity and selectivity for specific biological targets involved in cancer progression, such as kinases, polymerases, or other enzymes. The exploration of different derivatives allows for the investigation of structure-activity relationships (SAR), providing valuable insights for the rational design of more potent and less toxic anticancer drug candidates.

Synthetic Protocols

A plausible synthetic route to the key intermediate, 5,6,7,8-tetrahydroquinolin-3-amine, and its subsequent derivatization is outlined below.

Protocol 1: Synthesis of this compound (Core Scaffold)

A potential synthetic pathway to the core scaffold involves a multi-step process starting from commercially available materials. One feasible approach is the catalytic reduction of 3-nitroquinoline.

Step 1: Synthesis of 3-Nitroquinoline 3-Nitroquinoline can be synthesized from quinoline through nitration, although this can produce a mixture of isomers. Selective synthesis methods may be required to obtain the desired 3-nitro isomer in good yield.

Step 2: Catalytic Hydrogenation of 3-Nitroquinoline The reduction of the nitro group and the partial hydrogenation of the quinoline ring can be achieved in a single step using a suitable catalyst under controlled conditions.

Materials:

-

3-Nitroquinoline

-

Palladium on carbon (10% Pd/C) or Raney Nickel

-

Ethanol or Methanol

-

Hydrogen gas (H₂)

-

High-pressure hydrogenation reactor

Procedure:

-

In a high-pressure hydrogenation reactor, dissolve 3-nitroquinoline (1 equivalent) in ethanol or methanol.

-

Carefully add the Pd/C catalyst (typically 5-10 mol%).

-

Seal the reactor and purge with nitrogen gas, followed by hydrogen gas.

-

Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi).

-

Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake.

-

Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

-

Purge the reactor with nitrogen gas.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography on silica gel.

Protocol 2: Derivatization of this compound

The 3-amino group can be derivatized through several common reactions to generate a library of compounds for anticancer screening.

Materials:

-

This compound

-

Carboxylic acid of choice (R-COOH)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

Procedure:

-

Dissolve the carboxylic acid (1.1 equivalents) in DCM or DMF.

-

Add EDC (1.2 equivalents) and HOBt (1.2 equivalents) to the solution and stir at room temperature for 30 minutes.

-

Add this compound (1 equivalent) and DIPEA (2 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude amide derivative by column chromatography.

Materials:

-

This compound

-

Sulfonyl chloride of choice (R-SO₂Cl)

-

Pyridine or Triethylamine (TEA)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve this compound (1 equivalent) in DCM.

-

Add pyridine or TEA (1.5 equivalents).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add the sulfonyl chloride (1.1 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours.

-

Monitor the reaction by TLC.

-

Upon completion, dilute with DCM and wash with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude sulfonamide derivative by column chromatography.

Materials:

-

This compound

-

Aldehyde or ketone of choice (R-CHO or R-CO-R')

-

Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)

-

1,2-Dichloroethane (DCE) or Methanol

-

Acetic acid (catalytic amount)

Procedure:

-

Dissolve this compound (1 equivalent) and the aldehyde or ketone (1.2 equivalents) in DCE or methanol.

-

Add a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for 1-2 hours to form the imine intermediate.

-

Add the reducing agent (STAB or NaBH₃CN, 1.5 equivalents) portion-wise.

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction by TLC.

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Extract the product with DCM or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude secondary or tertiary amine derivative by column chromatography.

Experimental Workflow and Data Presentation

The following sections detail the protocols for evaluating the anticancer activity of the synthesized derivatives and how to present the resulting data.

Anticancer Activity Evaluation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cancer cell lines (e.g., MCF-7, HeLa, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Synthesized derivatives dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

DMSO or solubilization buffer

-

Microplate reader

Procedure:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the synthesized derivatives (typically in a range from 0.01 to 100 µM) for 48 or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

This protocol is used to determine the effect of the compounds on the cell cycle distribution.

Materials:

-

Cancer cell lines

-

Synthesized derivatives

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with the compounds at their IC₅₀ concentrations for 24 or 48 hours.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and store at -20 °C overnight.

-

Wash the fixed cells with PBS and resuspend in PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the cell cycle distribution using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are determined.

This assay is used to differentiate between viable, apoptotic, and necrotic cells.

Materials:

-

Cancer cell lines

-

Synthesized derivatives

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Treat cells with the compounds at their IC₅₀ concentrations for a specified time (e.g., 24 or 48 hours).

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the kit manufacturer's instructions.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry within one hour. The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells are quantified.

Data Presentation

Quantitative data from the anticancer activity assays should be summarized in clearly structured tables for easy comparison.

Table 1: In Vitro Anticancer Activity (IC₅₀ Values in µM) of this compound Derivatives

| Compound ID | R Group (Amide) | R Group (Sulfonamide) | R', R'' (Amine) | MCF-7 | HeLa | A549 |

| Core | - | - | - | >100 | >100 | >100 |

| DA-01 | Phenyl | - | - | Data | Data | Data |

| DA-02 | 4-Chlorophenyl | - | - | Data | Data | Data |

| DS-01 | - | Phenyl | - | Data | Data | Data |

| DS-02 | - | 4-Tolyl | - | Data | Data | Data |

| DRA-01 | - | - | Benzyl, H | Data | Data | Data |

| DRA-02 | - | - | 4-Methoxybenzyl, H | Data | Data | Data |

| Doxorubicin | - | - | - | Data | Data | Data |